molecular formula C12H14O3 B12110867 Methyl 4-(2-methylpropanoyl)benzoate

Methyl 4-(2-methylpropanoyl)benzoate

Cat. No.: B12110867
M. Wt: 206.24 g/mol
InChI Key: FDFGUTZYPYEQNI-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylpropanoyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by a benzoate group attached to a methyl 4-(2-methylpropanoyl) group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-(2-methylpropanoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of p-toluenesulfonic acid as a catalyst is common, and the reaction is conducted at elevated temperatures (95-105°C) to enhance the reaction rate . The process involves the separation of methanol and water by distillation to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylpropanoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated benzoate derivatives.

Scientific Research Applications

Methyl 4-(2-methylpropanoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-methylpropanoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(2-methylpropanoyl)benzoate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its diverse uses and chemical properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C12H14O3/c1-8(2)11(13)9-4-6-10(7-5-9)12(14)15-3/h4-8H,1-3H3

InChI Key

FDFGUTZYPYEQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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